2-(2-Methylphenyl)benzaldehyde CAS number
2-(2-Methylphenyl)benzaldehyde CAS number
An In-Depth Technical Guide to 2-(2-Methylphenyl)benzaldehyde for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)benzaldehyde (CAS No: 7111-68-4), a pivotal biaryl aldehyde intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, robust synthesis protocols with mechanistic insights, and state-of-the-art analytical characterization. Furthermore, it highlights its strategic importance as a versatile building block in the development of complex, high-value molecules, particularly within the pharmaceutical industry. The protocols and workflows described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of a Biaryl Aldehyde
In the landscape of modern medicinal chemistry, molecules possessing a biaryl scaffold are of paramount importance due to their prevalence in a wide array of pharmacologically active compounds. 2-(2-Methylphenyl)benzaldehyde, also known as 2'-Methylbiphenyl-2-carbaldehyde, is a distinguished member of this class. Its structure, featuring a sterically hindered ortho-substituted biaryl system combined with a reactive aldehyde functionality, makes it a highly valuable and challenging intermediate.[1][2]
The aldehyde group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for its incorporation into more complex molecular architectures.[3] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in demanding research and development settings, starting with its fundamental identifier: the CAS number.
Chemical Identity and Properties
A precise understanding of a compound's identity and properties is the bedrock of any successful research endeavor. The following table summarizes the key identifiers and physicochemical characteristics of 2-(2-Methylphenyl)benzaldehyde.
Table 1: Chemical Identity and Physicochemical Properties of 2-(2-Methylphenyl)benzaldehyde
| Parameter | Value | Source(s) |
| CAS Number | 7111-68-4 | [2][4] |
| IUPAC Name | 2-(2-Methylphenyl)benzaldehyde | [2] |
| Common Synonyms | 2'-Methylbiphenyl-2-carbaldehyde, 2-(o-tolyl)benzaldehyde | [2] |
| Molecular Formula | C₁₄H₁₂O | [2][4] |
| Molecular Weight | 196.24 g/mol | [2][4] |
| Predicted Boiling Point | 327.1 ± 21.0 °C | [2] |
| Predicted Density | 1.074 ± 0.06 g/cm³ | [2] |
| Handling Considerations | Air Sensitive; store under an inert atmosphere. | [2][5] |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling Approach
The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing 2-(2-Methylphenyl)benzaldehyde. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, functional group tolerance, and scalability.[6]
The reaction involves the palladium-catalyzed coupling of an aryl halide (2-bromobenzaldehyde) with an organoboron species ((2-methylphenyl)boronic acid). The choice of a palladium catalyst, ligand, and base is critical for achieving high yields, especially given the potential for steric hindrance from the ortho-methyl group.
Causality in Experimental Design
-
Catalyst System (Pd/Ligand): A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand. The ligand (e.g., PPh₃, PCy₃) stabilizes the palladium center and modulates its reactivity.
-
Base (e.g., K₂CO₃, KF): The base is not merely a pH modifier. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex (-B(OH)₃⁻), which is essential for the transmetalation step.[7]
-
Inert Atmosphere (Ar/N₂): The Pd(0) catalytic species is highly susceptible to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction. Maintaining an inert atmosphere is therefore non-negotiable for a successful outcome.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the synthesis of 2-(2-Methylphenyl)benzaldehyde.
Detailed Laboratory Protocol: Suzuki-Miyaura Synthesis
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via cannula.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material (2-bromobenzaldehyde) is consumed (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-Methylphenyl)benzaldehyde as a pure product.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a definitive structural proof, forming a self-validating analytical workflow.
Table 2: Expected Spectroscopic Data for 2-(2-Methylphenyl)benzaldehyde
| Technique | Expected Observations and Interpretation |
| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded by the carbonyl group.[8]~7.2-8.0 ppm (m, 8H): A complex multiplet region for the 8 aromatic protons on the two phenyl rings.~2.1 ppm (s, 3H): Methyl group (-CH₃) protons. |
| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~125-145 ppm: Aromatic carbons (8 expected signals, some may overlap).~20 ppm: Methyl carbon. |
| FT-IR | ~1700 cm⁻¹ (strong): Characteristic C=O stretching vibration of the aldehyde.~3050-3010 cm⁻¹ (medium): Aromatic C-H stretching.~1600, 1480 cm⁻¹ (medium-strong): Aromatic C=C ring stretching. |
| Mass Spec. | m/z = 196.24 [M]⁺: Molecular ion peak corresponding to the molecular weight of C₁₄H₁₂O. |
Applications in Drug Development and Advanced Synthesis
2-(2-Methylphenyl)benzaldehyde is not an end product but a high-value intermediate. Its primary application lies in serving as a foundational building block for larger, more complex molecules with potential therapeutic activity.[1]
-
Scaffold for Biologically Active Molecules: The biaryl aldehyde structure is a key component in the synthesis of various pharmaceutical candidates. A notable application is its use as an intermediate in the synthesis of in vivo cholesterol synthesis inhibitors, demonstrating its direct relevance to drug discovery programs.[9]
-
Precursor for Heterocycles: The aldehyde functionality can be used to construct heterocyclic rings (e.g., quinolines, imidazoles) that are fused or attached to the biaryl core, a common strategy in medicinal chemistry to explore new chemical space.
-
Active Pharmaceutical Ingredient (API) Synthesis: In the broader context of API manufacturing, intermediates like this are crucial for multi-step synthetic routes that produce the final drug substance.[][][12] The efficiency of the synthesis of such building blocks directly impacts the overall cost and viability of the drug production process.[]
Comprehensive Experimental and Analytical Workflow
The following diagram illustrates a logical workflow from synthesis to a fully characterized, validated final product, embodying the principle of a self-validating system.
Caption: A self-validating workflow for the synthesis and characterization of 2-(2-Methylphenyl)benzaldehyde.
Conclusion
2-(2-Methylphenyl)benzaldehyde (CAS: 7111-68-4) is a strategically significant chemical intermediate whose value is defined by its unique structural features. A mastery of its synthesis via robust methods like the Suzuki-Miyaura cross-coupling, coupled with rigorous analytical validation, empowers researchers to construct novel and complex molecules. For professionals in drug development, this compound represents a key building block for accessing new generations of therapeutics, particularly those built upon the privileged biaryl scaffold. This guide provides the essential technical and practical knowledge to leverage its full potential in advanced chemical research.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- ChemScene. (n.d.). 2-Methyl-5-phenylbenzaldehyde | 2928-45-2.
- Chem-Impex. (n.d.). 2'-Methyl-biphenyl-4-carbaldehyde.
- Understanding the Chemical Properties and Handling of 2-Methylbenzaldehyde. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Methylbenzaldehyde. PubChem.
- Kavya Pharma. (n.d.). 2-Methyl Benzaldehyde (CAS No:529-20-4).
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4).
- ChemicalBook. (2023). 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636).
- Wikipedia. (n.d.). 2-Methylbenzaldehyde.
- Wikipedia. (n.d.). Suzuki reaction.
- National Center for Biotechnology Information. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde. PubChem.
- ChemicalBook. (n.d.). 2-Methylbenzaldehyde | 529-20-4.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone. NIST WebBook.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) 1H NMR.
- ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) IR Spectrum.
- National Center for Biotechnology Information. (n.d.). 2-[(2-Hydroxy-5-methylphenyl)methyl]benzaldehyde. PubChem.
- Google Patents. (n.d.). EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
- Sigma-Aldrich. (n.d.). 2-phenyl benzaldehyde.
- Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis.
- National Center for Biotechnology Information. (n.d.). 4-[(2-Methylphenyl)methoxy]benzaldehyde. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). CID 17973239. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-. NIST WebBook.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. PubChem.
- ResearchGate. (n.d.). Suzuki‐Miyaura reaction of benzaldehyde.
- AChemBlock. (n.d.). 2-Methyl-biphenyl-4-carboxaldehyde 95% | CAS: 1256468-34-4.
- Vibrant Pharma Inc. (n.d.). 2′-Methylbiphenyl-2-carboxaldehyde.
- BOC Sciences. (n.d.). APIs Manufacturing & Synthesis.
- BOC Sciences. (n.d.). Custom API Synthesis for Complex Projects.
- Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE | 7111-68-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 2-Methylbenzaldehyde | 529-20-4 [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]
- 12. beilstein-journals.org [beilstein-journals.org]
